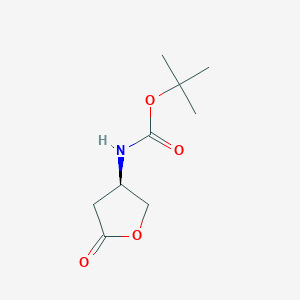

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate” is a chemical compound with the molecular formula C12H13NO4 . It has a molecular weight of 235.24 g/mol . The compound contains a total of 31 bonds, including 18 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds .

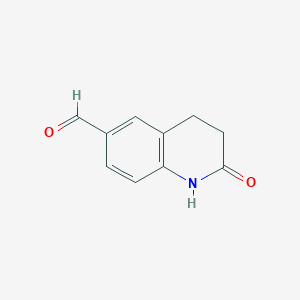

Molecular Structure Analysis

The molecular structure of “Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate” includes 1 five-membered ring and 1 six-membered ring . It also contains 1 ester group .科学研究应用

Scientific research can be conducted in various fields, such as natural sciences, social sciences, and engineering, and may involve experiments, observations, surveys, or other forms of data collection . The goal of scientific research is to advance knowledge, improve understanding, and contribute to the development of solutions to practical problems .

- Synthesis of Polyoxygenated Oxepanes and Thiepanes for Applications to Natural Products : This compound could potentially be used in the synthesis of polyoxygenated oxepanes and thiepanes, which are central motifs of many biologically important molecules . The synthetic construction of these seven-membered oxacycles often presents a challenge to chemists due to consequential entropic and enthalpic barriers . Various synthetic methods to afford the oxepane/thiepane moiety are covered in the literature, including radical cyclizations, Lewis acid-mediated cyclizations, ring closing-metathesis, Nicholas-Ferrier rearrangement, homologations, and ring-expansion strategies . These tactics are implemented towards sugar-based and non-sugar based (de novo) approaches and have extensive application to the total synthesis of several complex polyoxygenated oxepane-containing natural products .

-

Coordination Chemistry : This compound could potentially be used in coordination chemistry, which involves the study of compounds formed between metal ions and other atoms or molecules . In particular, the oxygen atoms in the tetrahydrofuran ring could potentially act as ligands, binding to a metal ion to form a coordination complex .

-

Stereoselective Synthesis of Spirocyclic Oxindoles : This compound could potentially be used in the stereoselective synthesis of spirocyclic oxindoles . Spirocyclic oxindoles are a class of compounds that are often found in natural products and pharmaceuticals, and the ability to synthesize them in a stereoselective manner (i.e., controlling the spatial arrangement of atoms in the molecule) is an important goal in organic and medicinal chemistry .

安全和危害

The safety data sheet for “Benzyl ®-5-oxotetrahydrofuran-3-ylcarbamate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The recommended safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

属性

IUPAC Name |

tert-butyl N-[(3R)-5-oxooxolan-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-7(11)13-5-6/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODLOLQRSQGSFE-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC(=O)OC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649744 |

Source

|

| Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | |

CAS RN |

137105-97-6 |

Source

|

| Record name | tert-Butyl [(3R)-5-oxooxolan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydro-5-(triphenylmethyl)-thieno[3,2-c]pyridin-2(3H)-one](/img/structure/B179907.png)

![Pyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B179908.png)

![Ethyl 2-[1-(2-ethoxy-2-oxoethyl)cyclohexyl]acetate](/img/structure/B179916.png)